![molecular formula C7H8N2S B2441698 5-[(Methylamino)methyl]thiophene-3-carbonitrile CAS No. 1501598-11-3](/img/structure/B2441698.png)
5-[(Methylamino)methyl]thiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Methylamino)methyl]thiophene-3-carbonitrile is a chemical compound with the CAS Number: 1332530-28-5 . It has a molecular weight of 207.68 and its IUPAC name is 5-[(methylamino)methyl]-2-thiophenecarboxylic acid hydrochloride .
Molecular Structure Analysis
The linear formula of 5-[(Methylamino)methyl]thiophene-3-carbonitrile is C7H10ClNO2S . The InChI code is 1S/C7H9NO2S.ClH/c1-8-4-5-2-3-6(11-5)7(9)10;/h2-3,8H,4H2,1H3,(H,9,10);1H .Scientific Research Applications
Conformational Polymorphism in Pharmaceuticals
Research on compounds similar to 5-[(Methylamino)methyl]thiophene-3-carbonitrile, such as 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, has explored their polymorphic forms. Polymorphism, the ability of a compound to adopt multiple crystal structures, significantly influences pharmaceutical solids' physical and chemical properties. Using solid-state NMR and molecular modeling, researchers have investigated the structural nuances of these polymorphs, focusing on the molecular conformation changes and their impact on the material's properties. This study provides insight into how slight modifications in molecular structure can affect a compound's behavior, which is crucial for drug design and development (Smith, Xu, & Raftery, 2006).
Organic Electronics and Photovoltaics
In another application, derivatives containing thiophene units have been designed for solution-processable bulk-heterojunction solar cells. These molecules, which include rigidified thiophenes and a cyanopyridone acceptor unit, demonstrate how structural variations can influence electronic properties and photovoltaic performance. The research highlights the potential of such compounds in developing more efficient and easily processable solar cell materials, showcasing the importance of molecular design in optimizing electronic and optical properties for renewable energy applications (Gupta et al., 2015).
Antibacterial Agents
Compounds structurally related to 5-[(Methylamino)methyl]thiophene-3-carbonitrile have been explored for their antibacterial activity. For instance, novel bis-Schiff bases containing thiophene have been synthesized and tested against various bacteria. These studies underscore the potential of thiophene derivatives as frameworks for developing new antibacterial agents, highlighting the versatility of these compounds in pharmaceutical applications (Xiao-la, 2013).
Electrochromic Materials
Thiophene derivatives have also been investigated for their electrochromic properties. New thiophene-furan-thiophene type monomers have been synthesized, and their polymerization with EDOT has been studied for potential applications in electrochromic devices (ECDs). The research demonstrates the importance of molecular structure in determining the electrochemical and optical properties of the polymers and copolymers, suggesting applications in smart windows, displays, and other ECDs (Abaci, Ustalar, Yılmaz, & Guney, 2016).
Safety and Hazards
properties
IUPAC Name |
5-(methylaminomethyl)thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c1-9-4-7-2-6(3-8)5-10-7/h2,5,9H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKWDSKROVKXIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CS1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Methylamino)methyl]thiophene-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



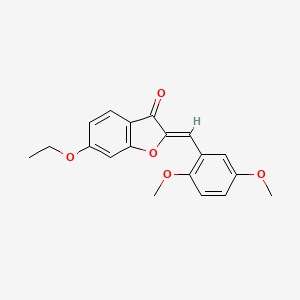
![2-[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2441618.png)
![2-[(3-Fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2441619.png)
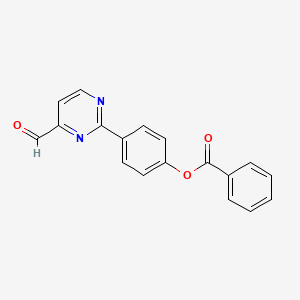
![6-Azaspiro[3.4]octane-2-carbonitrile hcl](/img/structure/B2441622.png)
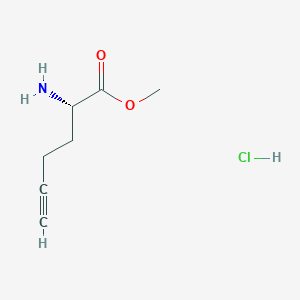
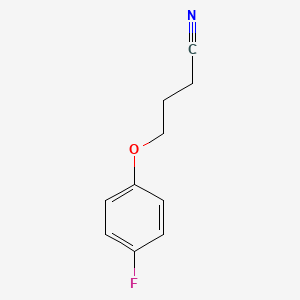
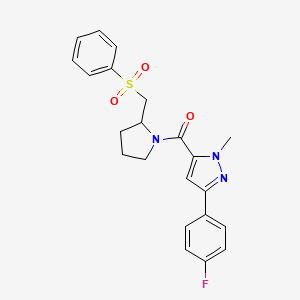
![1-{1,4-Diazaspiro[5.5]undecan-1-yl}-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B2441628.png)
![N-([2,3'-bipyridin]-5-ylmethyl)quinoxaline-6-carboxamide](/img/structure/B2441629.png)
![2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2441631.png)
![N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2441634.png)